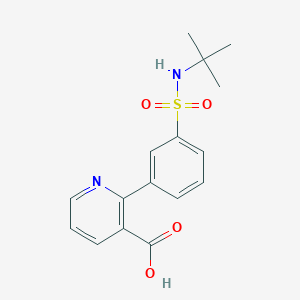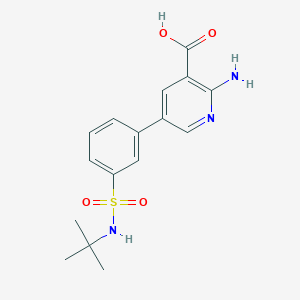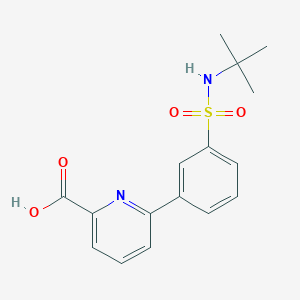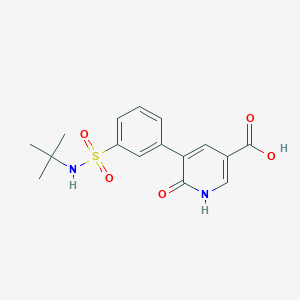
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% (6-BSN) is a novel synthetic compound with a wide range of applications in scientific research. It is an organic compound, consisting of a phenyl ring with an attached sulfamoyl group and a 3-t-butyl substituent. 6-BSN has been used in various biochemical and physiological studies due to its ability to modulate a variety of cellular processes.
Aplicaciones Científicas De Investigación
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been used in a wide range of scientific research applications, including cell culture studies, animal studies, and biochemical and physiological studies. It has been used to study the effects of various drugs on the nervous system and to investigate the mechanism of action of various compounds. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has also been used to study the effects of various compounds on the immune system, as well as to study the effects of various compounds on the cardiovascular system.
Mecanismo De Acción
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate a variety of cellular processes. It acts as an agonist of the nicotinic acetylcholine receptor (nAChR), a transmembrane protein that plays an important role in the regulation of neuronal activity. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of various neurotransmitters. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to modulate the activity of various ion channels, including calcium and potassium channels.
Biochemical and Physiological Effects
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play an important role in the regulation of mood and behavior. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has also been shown to increase the release of norepinephrine, a neurotransmitter that plays an important role in the regulation of the sympathetic nervous system. 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has also been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively stable compound and can be stored at room temperature for extended periods of time. It is also relatively non-toxic and has been shown to have minimal side effects in animal studies. Additionally, 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is relatively inexpensive and can be easily synthesized in the laboratory.
The main limitation of 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is that it is not very soluble in water, which can make it difficult to use in some experiments. Additionally, 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is not very selective in its action and can modulate the activity of various ion channels and enzymes.
Direcciones Futuras
There are a number of potential future directions for 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% research. One potential direction is to investigate the effects of 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% on various neurological disorders, such as Parkinson’s disease and epilepsy. Another potential direction is to investigate the effects of 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% on various cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% could be used to develop novel drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease. Finally, 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% could be used to investigate the effects of various drugs on the immune system, as well as to investigate the mechanism of action of various compounds.
Métodos De Síntesis
6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% is synthesized by a reaction between 3-t-butylsulfamoylphenylacetic acid and sodium nitrite in aqueous solution. The reaction is carried out at room temperature and the product is purified by column chromatography. The reaction yields 6-(3-t-Butylsulfamoylphenyl)nicotinic acid, 95% in 95% purity.
Propiedades
IUPAC Name |
6-[3-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-5-11(9-13)14-8-7-12(10-17-14)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLGMUKTDSUNKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)
![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395329.png)
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395349.png)








